![molecular formula C12H12N2OS B2588289 N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide CAS No. 2308161-49-9](/img/structure/B2588289.png)
N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide
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Description
“N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide” is a compound that belongs to the benzothiazole class . Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . It has been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The synthesized compounds were characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety . Some compounds possess a thiophene ring attached to the benzothiazole moiety via an amide linkage .Chemical Reactions Analysis
Benzothiazole derivatives have been found to have diverse chemical reactivity . They are used as a starting material for the synthesis of larger, usually bioactive structures . Its aromaticity makes it relatively stable, although, as a heterocycle, it has reactive sites, which allow for functionalization .Physical And Chemical Properties Analysis
Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C . Specific physical and chemical properties of “N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide” are not available in the resources.Mechanism of Action
The mechanism of action of benzothiazole derivatives is believed to be related to their interference with various biochemical pathways. For instance, some benzothiazole derivatives have been found to interfere with glutamate neurotransmission in biochemical, electrophysiological, and behavioral experiments .
Future Directions
Benzothiazole derivatives have shown promising results in various fields of medicinal chemistry due to their remarkable pharmacological potentialities . Future research could focus on exploring more about the biological activities of these compounds and their potential applications in the treatment of various diseases.
properties
IUPAC Name |
N-[1-(1,3-benzothiazol-6-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-3-12(15)14-8(2)9-4-5-10-11(6-9)16-7-13-10/h3-8H,1H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALOEBFNEMVDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CS2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide |
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